molecular formula C5H12OS B2473428 2-Methyl-3-(methylsulfanyl)propan-1-ol CAS No. 476301-86-7

2-Methyl-3-(methylsulfanyl)propan-1-ol

Cat. No.: B2473428
CAS No.: 476301-86-7
M. Wt: 120.21
InChI Key: NYVHEVOGMWMRLJ-UHFFFAOYSA-N
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Description

2-Methyl-3-(methylsulfanyl)propan-1-ol is an organic compound with the molecular formula C5H12OS. It is also known by other names such as 1-Propanol, 2-methyl-3-(methylthio)- and 3-Mercapto-2-methylpropanol . This compound is characterized by the presence of a hydroxyl group (-OH) and a methylsulfanyl group (-SCH3) attached to a propane backbone. It is a colorless liquid with a distinct odor and is used in various chemical applications.

Mechanism of Action

Target of Action

2-Methyl-3-(methylsulfanyl)propan-1-ol, also known as 3-Methylthiopropanol , is primarily used as a flavoring agent in food products. Its primary targets are the olfactory receptors, which are responsible for the sense of smell .

Mode of Action

This compound interacts with its targets by binding to the olfactory receptors in the nasal epithelium. This binding triggers a signal transduction pathway that leads to the perception of a specific smell, which can be described as having a strong onion or meaty odor .

Biochemical Pathways

The affected pathway is the olfactory signal transduction pathway. When this compound binds to the olfactory receptors, it activates a G-protein coupled receptor pathway. This leads to the production of cAMP, which opens ion channels and generates an electrical signal that is transmitted to the brain. The brain interprets this signal as a specific smell .

Pharmacokinetics

It is expected to be metabolized primarily in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action result in the perception of a specific smell. This can enhance the flavor of food products, contributing to the overall sensory experience of eating .

Action Environment

Environmental factors such as temperature and pH can influence the compound’s action, efficacy, and stability. For instance, high temperatures may increase the volatility of the compound, enhancing its aroma. Extreme conditions could also lead to degradation of the compound, reducing its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(methylsulfanyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-chloropropanol with sodium methylthiolate. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(methylsulfanyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-(methylsulfanyl)propan-1-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(methylsulfanyl)propan-1-ol is unique due to the presence of both a hydroxyl and a methylsulfanyl group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications .

Properties

IUPAC Name

2-methyl-3-methylsulfanylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12OS/c1-5(3-6)4-7-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVHEVOGMWMRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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